molecular formula C22H29N3O4S B11041059 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11041059
M. Wt: 431.6 g/mol
InChI Key: FWQLBYPFHHUGON-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyran and pyrazole intermediates. The general synthetic route may include:

    Formation of the Pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: This step often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Coupling Reactions: The final step involves coupling the pyran and pyrazole intermediates with a thiazepine precursor under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or other parts of the molecule are replaced by different groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(4-propan-2-yloxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C22H29N3O4S/c1-13(2)29-16-7-5-14(6-8-16)19-18-20(23-17(26)12-30-19)25(24-21(18)27)15-9-10-28-22(3,4)11-15/h5-8,13,15,19H,9-12H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

FWQLBYPFHHUGON-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCOC(C4)(C)C

Origin of Product

United States

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